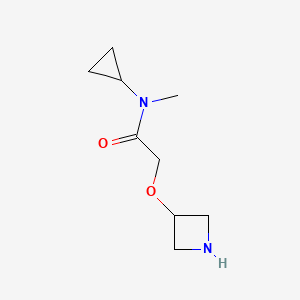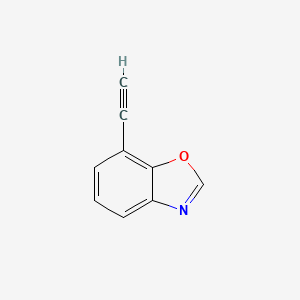
7-Ethynyl-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethynyl-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with an ethynyl group at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with an appropriate alkyne precursor. One common method includes the use of 2-aminophenol and ethynyl bromide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as toluene or ethanol, with a base like potassium carbonate or sodium hydride to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to improve reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethynyl-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzoxazole-7-carboxaldehyde.
Reduction: Formation of 7-ethyl-1,3-benzoxazole.
Substitution: Formation of 7-halo-1,3-benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
7-Ethynyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 7-Ethynyl-1,3-benzoxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The ethynyl group can enhance binding affinity and specificity, making it a valuable moiety in drug design.
Vergleich Mit ähnlichen Verbindungen
Benzoxazole: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
7-Methyl-1,3-benzoxazole: Contains a methyl group instead of an ethynyl group, leading to variations in biological activity.
7-Phenyl-1,3-benzoxazole: Features a phenyl group, which affects its interaction with biological targets.
Uniqueness: 7-Ethynyl-1,3-benzoxazole is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C9H5NO |
|---|---|
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
7-ethynyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H5NO/c1-2-7-4-3-5-8-9(7)11-6-10-8/h1,3-6H |
InChI-Schlüssel |
PHMQWUFVOJBPLG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C2C(=CC=C1)N=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane](/img/structure/B13474009.png)
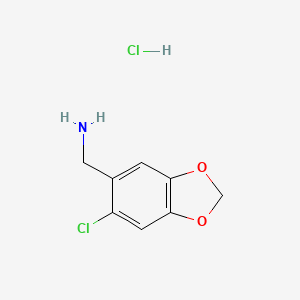
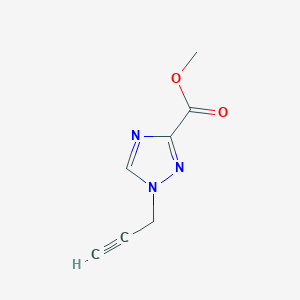
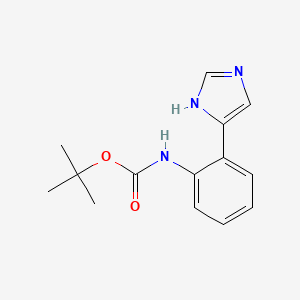
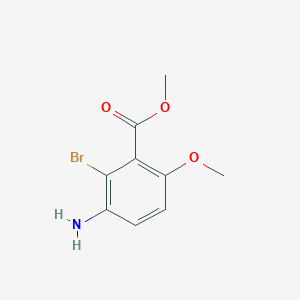
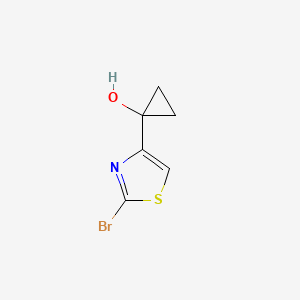
![(2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B13474044.png)

![{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)
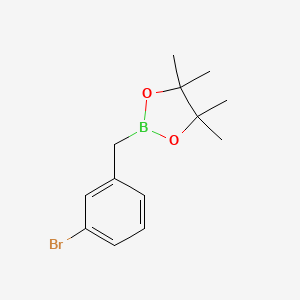
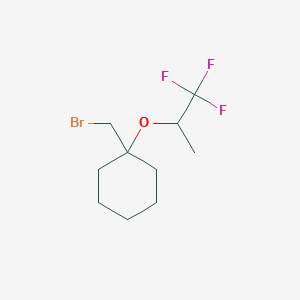
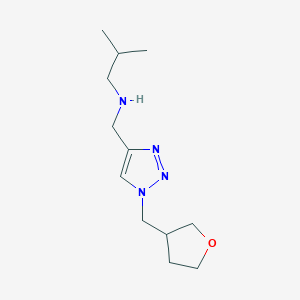
![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
